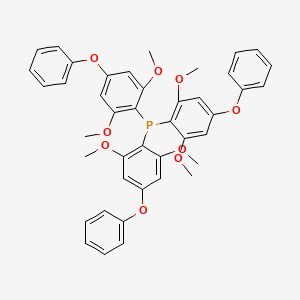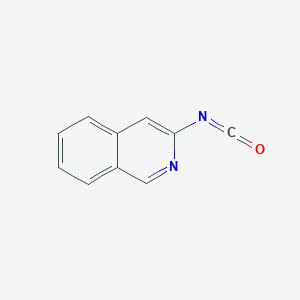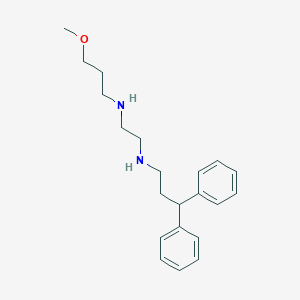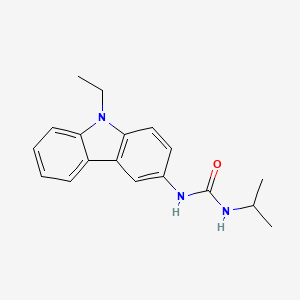![molecular formula C16H18 B12585027 [(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene CAS No. 342802-49-7](/img/structure/B12585027.png)
[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene is an organic compound with a unique structure that combines a cyclopentadiene ring with a benzene ring, linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene typically involves the reaction of tert-butylcyclopentadiene with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the cyclopentadiene ring, allowing it to react with the benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated products with saturated bonds.
Substitution: Brominated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses are not yet well-established.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and materials development.
Mechanism of Action
The mechanism of action of [(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene involves its interaction with various molecular targets, depending on the specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its mechanism of action would depend on its interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: Similar in structure but with different substituents on the benzene ring.
1-(4-Fluorophenyl)piperazine: Another compound with a benzene ring and different functional groups.
Uniqueness
[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene is unique due to its combination of a cyclopentadiene ring and a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific research applications and potential material science innovations.
Properties
CAS No. |
342802-49-7 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(3-tert-butylcyclopenta-2,4-dien-1-ylidene)methylbenzene |
InChI |
InChI=1S/C16H18/c1-16(2,3)15-10-9-14(12-15)11-13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
NMRTWPOTZUARDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=CC=CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)


![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)





![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)

![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
